molecular formula C8H10N6S B10944678 4-{[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10944678
M. Wt: 222.27 g/mol
InChI Key: HZTKSRGVDPNEHZ-XCVCLJGOSA-N
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Description

4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a pyrazole and triazole ring system. These heterocyclic structures are known for their significant biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-amino-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N6S

Molecular Weight

222.27 g/mol

IUPAC Name

4-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H10N6S/c1-6-7(4-13(2)12-6)3-10-14-5-9-11-8(14)15/h3-5H,1-2H3,(H,11,15)/b10-3+

InChI Key

HZTKSRGVDPNEHZ-XCVCLJGOSA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/N2C=NNC2=S)C

Canonical SMILES

CC1=NN(C=C1C=NN2C=NNC2=S)C

Origin of Product

United States

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